molecular formula C13H16N2O4 B5756166 5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid

5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid

Cat. No. B5756166
M. Wt: 264.28 g/mol
InChI Key: HGQSGGJOAMEHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid, also known as N-Acetyl-L-phenylalanine beta-naphthylamide (Ac-Phe-beta-Nap), is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Ac-Phe-beta-Nap works by inhibiting the activity of enzymes such as trypsin, chymotrypsin, and elastase. It does so by binding to the active site of these enzymes, thereby preventing the substrate from binding and inhibiting their enzymatic activity.
Biochemical and Physiological Effects:
Ac-Phe-beta-Nap has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ac-Phe-beta-Nap is its stability, which makes it an ideal substrate for various enzymes. It is also relatively inexpensive and readily available. However, one of the limitations of using Ac-Phe-beta-Nap is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Ac-Phe-beta-Nap. One potential area of research is its potential applications in drug development. It has been shown to have various pharmacological properties, and further research could lead to the development of new drugs. Another area of research is its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for neurodegenerative diseases.

Synthesis Methods

The synthesis of Ac-Phe-beta-Nap involves the reaction of N-acetyl-L-phenylalanine with beta-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The product is then purified using column chromatography to obtain pure Ac-Phe-beta-Nap.

Scientific Research Applications

Ac-Phe-beta-Nap has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and neuroscience. It has been used as a substrate for various enzymes such as trypsin, chymotrypsin, and elastase to study their enzymatic activity. It has also been used as a probe to study the binding of ligands to proteins such as albumin and transferrin.

properties

IUPAC Name

5-(3-acetamidoanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9(16)14-10-4-2-5-11(8-10)15-12(17)6-3-7-13(18)19/h2,4-5,8H,3,6-7H2,1H3,(H,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQSGGJOAMEHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5278295

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